molecular formula C14H16O4 B8555111 Dimethyl 2-(1-phenyl-allyl)-malonate

Dimethyl 2-(1-phenyl-allyl)-malonate

Cat. No.: B8555111
M. Wt: 248.27 g/mol
InChI Key: BVCOQEGIAVLJDW-UHFFFAOYSA-N
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Description

Dimethyl 2-(1-phenyl-allyl)-malonate is a malonate derivative featuring a phenyl-allyl substituent at the central carbon. The phenyl-allyl group introduces steric and electronic effects that influence reactivity, enabling applications in stereoselective transformations.

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

dimethyl 2-(1-phenylprop-2-enyl)propanedioate

InChI

InChI=1S/C14H16O4/c1-4-11(10-8-6-5-7-9-10)12(13(15)17-2)14(16)18-3/h4-9,11-12H,1H2,2-3H3

InChI Key

BVCOQEGIAVLJDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C=C)C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and synthetic differences between dimethyl 2-(1-phenyl-allyl)-malonate and related malonate derivatives:

Compound Name Substituents Molecular Formula Key Reactivity/Applications Synthesis Conditions (Base/Solvent) Yield (%) Reference
This compound Phenyl-allyl C₁₄H₁₆O₄ Asymmetric catalysis, cyclopropanation KOH or K₂CO₃ in acetonitrile N/A
Diethyl allyl(3-phenylprop-2-ynyl)malonate Allyl, 3-phenylpropargyl C₂₀H₂₂O₄ Alkyne-mediated cyclizations K₂CO₃ in DMF 81–96
Dimethyl 2-(2-fluorophenyl)malonate 2-Fluorophenyl C₁₁H₁₁FO₄ Fluorinated drug intermediates Not specified 81–95.9
Diethyl 2-(2-phenylacetyl)malonate Phenylacetyl C₁₆H₁₈O₅ Antibiotic/antifungal precursor K₂CO₃ in DMF N/A
Dimethyl 2-(4-aminophenyl)malonate 4-Aminophenyl C₁₂H₁₃NO₄ Bioactive molecule synthesis Not specified N/A

Key Observations:

Substituent Effects :

  • The phenyl-allyl group in this compound provides a conjugated π-system that enhances reactivity in cycloadditions and stereoselective reactions compared to simpler alkyl or aryl malonates (e.g., dimethyl 2-(2-fluorophenyl)malonate) .
  • Propargyl and allyl derivatives (e.g., diethyl allyl(3-phenylprop-2-ynyl)malonate) exhibit distinct reactivity profiles due to alkyne/alkene participation in click chemistry or Diels-Alder reactions .

Synthetic Methodology :

  • Strong bases like KOH are critical for high-yield synthesis of substituted malonates (e.g., 89% yield for dimethyl 2-(1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate in acetonitrile) .
  • Solvent-free conditions or polar aprotic solvents (e.g., DMF) are preferred for alkylation steps, as seen in diethyl 2-(2-phenylacetyl)malonate synthesis .

Applications: Asymmetric synthesis: The phenyl-allyl group in this compound facilitates enantioselective transformations, as demonstrated in chiral phosphoric acid-catalyzed reactions . Pharmaceutical intermediates: Fluorinated and aminophenyl derivatives (e.g., dimethyl 2-(2-fluorophenyl)malonate) are pivotal in designing CNS-active drugs .

Reactivity and Mechanistic Insights

Base Sensitivity: Malonate diesters undergo hydrolysis under strongly basic conditions. For example, dimethyl malonate derivatives require anhydrous KOH to avoid ester cleavage, as noted in the synthesis of 3,3-disubstituted phthalides . In contrast, weaker bases like K₂CO₃ are sufficient for alkylation of nitro-substituted malonates (e.g., dimethyl 2-(2-nitro-1-phenylethyl)malonate) .

Steric Hindrance :

  • Bulky substituents (e.g., phenyl-allyl) slow reaction kinetics. For instance, this compound may require elevated temperatures or prolonged reaction times compared to less hindered analogs .

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